rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic tertiary amine derivative featuring a fused bicyclo[3.1.0]hexane scaffold. The compound contains a hydroxymethyl substituent at the 6-position and a tert-butoxycarbonyl (Boc) protective group at the 2-aza position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . The bicyclo[3.1.0]hexane core imports structural rigidity, making it a valuable intermediate in medicinal chemistry for designing conformationally constrained analogs, particularly in peptide synthesis and enzyme inhibitor development .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-8(6-13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
FWTXVHHLNWSAIQ-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Detailed Synthetic Steps
Amino Protection and Cyclization
- Starting from glutamic acid derivatives, the amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclization.
- A 4-dimethylaminopyridine (DMAP) catalyzed cyclization is employed to form the bicyclic 2-azabicyclo[3.1.0]hexane scaffold.
- Reaction conditions optimized include molar ratios of DMAP to di-tert-butyl dicarbonate and pyridine, with a reported yield of 82% for intermediate di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate.
Reduction-Dehydration and Formation of Alkene
- The protected intermediate undergoes reduction to convert keto groups to alcohols followed by dehydration to form an alkene intermediate.
- This step is critical for setting up the substrate for the Simmons-Smith cyclopropanation.
Asymmetric Simmons-Smith Reaction
- The key step involves asymmetric Simmons-Smith cyclopropanation to construct the cyclopropane ring fused to the azabicyclo system.
- Reaction time and conditions influence the cis/trans isomer ratio, with an optimal reaction time of approximately 19.5 hours yielding a cis/trans ratio of 6:1.
- The overall yield for this step is about 30%, with a diastereomeric excess (de) of 72%.
Hydrolysis and Functional Group Modification
- Hydrolysis of protecting groups and selective functionalization introduce the hydroxymethyl group at the 6-position and the tert-butyl ester at the carboxylate position.
- These transformations yield the final compound this compound with high stereochemical purity.
Alternative Synthetic Routes
- Photochemical [2 + 2] cycloaddition methods have been explored in related bicyclic systems to form cyclobutane rings, which can be adapted for azabicyclo derivatives.
- Transition metal-catalyzed photocycloadditions and other cyclization strategies offer alternative pathways but are less commonly applied specifically to this compound.
Data Table: Summary of Key Reaction Parameters and Yields
Research Findings and Analysis
- The described synthetic route demonstrates a balance between yield and stereochemical control, crucial for applications requiring enantiomerically pure compounds.
- The use of DMAP as a catalyst in the cyclization step significantly improves yields and reaction efficiency.
- The Simmons-Smith cyclopropanation remains a stereoselective challenge; however, reaction time optimization allows for a favorable cis/trans isomer ratio.
- The overall synthetic yield is moderate (~30%), reflecting the complexity of the bicyclic system.
- Characterization of intermediates and final products by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirms the stereochemical assignments and structural integrity.
Chemical Reactions Analysis
Ester Group Reactions
The tert-butyl ester moiety undergoes characteristic reactions of carboxylic acid derivatives, with the bulky tert-butyl group influencing steric accessibility.
Key Insight : Hydrolysis under acidic conditions is preferred due to the steric hindrance of the tert-butyl group, which slows base-mediated SN2 pathways.
Hydroxymethyl Group Reactions
The primary alcohol (-CH2OH) participates in oxidation, esterification, and nucleophilic substitutions.
Structural Influence : The bicyclic framework may sterically hinder reactions at the hydroxymethyl group, necessitating optimized conditions .
Amine Group Reactions
The secondary amine (2-aza) exhibits nucleophilic character, though its reactivity is moderated by the bicyclic structure.
Note : The amine’s spatial constraints within the bicyclic system limit its reactivity compared to linear amines .
Bicyclic Ring Reactivity
The [3.1.0]azabicyclohexane core introduces strain, enabling ring-opening or rearrangements under specific conditions.
| Reaction Type | Conditions | Products | Driving Force | References |
|---|---|---|---|---|
| Acid-mediated ring opening | H2SO4, H2O | Linear amino diol | Relief of ring strain | |
| Photochemical rearrangement | UV light, inert solvent | Fused pyrrolidine derivative | Radical intermediates stabilize strain |
Reaction Comparison with Structural Analogs
Mechanistic Considerations
-
Ester hydrolysis : Follows a two-step nucleophilic acyl substitution (Figure 1):
-
Hydroxymethyl oxidation : PCC abstracts a β-hydrogen, forming a carbonyl (Figure 2):
Scientific Research Applications
rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Differences in Bicyclic Frameworks
Key Observations :
- Bicyclo vs. Spiro Systems: The spiro[3.4]octane analog (Table 1, Row 4) introduces a non-fused bicyclic structure, altering conformational flexibility compared to the fused [3.1.0] system .
Functional Group Modifications
Table 2: Impact of Substituent Variations on Properties
Key Observations :
- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (polar) contrasts with the aminomethyl derivative (basic), impacting solubility and reactivity .
- Boron Integration : Introduces unique electronic properties for catalytic or medicinal applications .
Stereochemical Considerations
The stereochemistry of the bicyclo[3.1.0]hexane scaffold significantly influences biological activity. For example:
- rel-(1R,5S,6r)-tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 419572-18-2) shares the same substituents as the target compound but differs in the spatial arrangement of the hydroxymethyl group, leading to distinct receptor-binding profiles .
- In tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1386459-70-6), the aminomethyl group’s stereochemistry affects its ability to form hydrogen bonds in enzyme active sites .
Biological Activity
Rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bicyclo[3.1.0]hexane framework, contributes to its biological activity, particularly as an inhibitor of various kinases involved in critical cellular processes.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
Research indicates that this compound exhibits notable biological activity through its interactions with specific protein targets in signaling pathways. The compound's structural properties facilitate binding to these targets, which is essential for its function as a kinase inhibitor.
Kinase Inhibition
The primary biological activity of this compound lies in its ability to inhibit kinase activity. Kinases play crucial roles in regulating various cellular functions, including cell growth and metabolism. The inhibition of these enzymes can lead to significant therapeutic effects in conditions characterized by dysregulated kinase activity, such as cancer.
Cell Cycle Analysis
Studies have shown that this compound affects the cell cycle progression in cancer cell lines. For instance, treatment with this compound has been observed to arrest cells at the G0/G1 phase, significantly reducing the proportion of cells entering the S phase compared to untreated controls. This action mirrors the effects of established cytostatic drugs like cisplatin.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further pharmacological investigation.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound and structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | N/A | Bicyclic structure with kinase inhibition activity |
| Tert-butyl (1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 419572-18-2 | Similar structure but different stereochemistry |
| Exo-N-benzyl-3-azabicyclo[3.1.0]hexane-6-methanol | 134575-07-8 | Contains a benzyl group instead of tert-butyl |
Case Studies
One notable study investigated the effects of this compound on 3T3-SV40 cells:
- Cell Proliferation : The compound significantly decreased the multiplication capacity of 3T3-SV40 cells.
- Cell Cycle Arrest : A marked reduction in the number of cells transitioning to the S phase was observed.
These findings suggest that this compound not only inhibits growth but also alters the fundamental processes governing cell division.
Q & A
Q. What are the key synthetic routes for rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via cyclopropanation and subsequent functionalization. Evidence from bicyclic azabicyclohexane derivatives (e.g., tert-butyl 2-azabicyclo[3.1.0]hexane carboxylates) suggests that stereochemical control relies on chiral auxiliaries or catalysts. For example, a tert-butyl ester group is introduced to protect the amine during ring closure, with stereoselectivity achieved using chiral ligands or asymmetric hydrogenation . Key steps include:
- Cyclopropanation of a bicyclic intermediate under controlled temperature (−78°C to 25°C).
- Hydroxymethylation via nucleophilic addition, requiring anhydrous conditions to avoid side reactions.
- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate diastereomers.
Q. How is the stereochemistry of the compound validated experimentally?
X-ray crystallography is the gold standard for confirming absolute configuration . For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish between diastereomers. For example, key NOE correlations between the hydroxymethyl proton and adjacent protons in the bicyclic core confirm the (1R,5R,6R) configuration . Additionally, optical rotation measurements ([α]D) are compared to literature values for related azabicyclohexanes .
Q. What are common protecting group strategies for the tertiary amine in this bicyclic system?
The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). Alternative strategies include benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, but these may complicate purification in small bicyclic systems .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxymethyl vs. acetoxymethyl substituents) impact biological activity or reactivity?
Comparative studies on analogs like (1S,2S,4R,5R)-tert-butyl-2-(acetoxymethyl)-4-(benzyloxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate show that esterification of the hydroxymethyl group (e.g., acetylation) enhances lipophilicity, improving membrane permeability in cellular assays . However, this reduces hydrogen-bonding capacity, potentially affecting target binding . Reactivity differences are evident in hydrolysis rates: acetoxymethyl derivatives hydrolyze faster under acidic conditions than hydroxymethyl analogs .
Q. What mechanistic insights explain contradictions in reported yields for cyclopropanation steps?
Discrepancies in yields (e.g., 40–75%) arise from variations in:
- Catalyst loading (e.g., Rh(II) vs. Cu(I) catalysts).
- Solvent polarity (nonpolar solvents favor bicyclic ring closure but slow reaction rates).
- Temperature gradients during exothermic steps . Optimized protocols recommend slow addition of diazo compounds and rigorous exclusion of moisture to minimize byproducts .
Q. How does the bicyclic scaffold influence conformational rigidity in drug design?
The fused cyclopropane and oxirane rings enforce a rigid, planar geometry, reducing entropy penalties during protein binding. Computational studies (e.g., molecular docking) on related azabicyclohexanes reveal that the (1R,5R,6R) configuration positions the hydroxymethyl group in a solvent-exposed orientation, enabling interactions with hydrophilic residues in enzymatic active sites .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.5% area).
- Thermogravimetric Analysis (TGA) : Assess stability under heating (e.g., decomposition onset at >150°C).
- Long-term storage : Store at −20°C under argon to prevent oxidation of the hydroxymethyl group .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between batches?
Batch-to-batch variations in H NMR shifts (±0.05 ppm) often stem from residual solvents or tautomerism. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
